Ecgonine methyl-d3 ester

Description

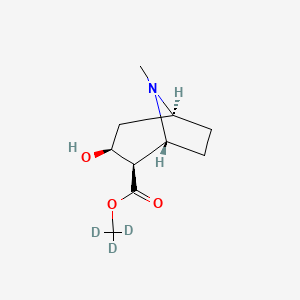

Ecgonine methyl-d3 ester (EME-d3) is a deuterated analog of ecgonine methyl ester (EME), a primary metabolite of cocaine. Its molecular formula is C₁₀H₁₄D₃NO₃·HCl (with a molecular weight of 202.27 + 36.46 g/mol for the hydrochloride salt) and is characterized by three deuterium atoms replacing hydrogen at the N-methyl group . The IUPAC name is methyl (1S,3S,4R,5R)-3-hydroxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-4-carboxylate, reflecting its bicyclic tropane structure with deuterium substitution .

EME-d3 is primarily used as a stable isotope-labeled internal standard in analytical chemistry, particularly for quantifying cocaine and its metabolites in forensic, toxicological, and environmental studies . Its deuterated structure minimizes interference in mass spectrometry, enhancing analytical precision .

Properties

CAS No. |

65266-74-2 |

|---|---|

Molecular Formula |

C10H17NO3 |

Molecular Weight |

202.27 g/mol |

IUPAC Name |

trideuteriomethyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6-,7+,8-,9+/m0/s1/i2D3 |

InChI Key |

QIQNNBXHAYSQRY-ZEMMDPEGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)[C@@H]1[C@H]2CC[C@H](N2C)C[C@@H]1O |

Canonical SMILES |

CN1C2CCC1C(C(C2)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ecgonine methyl-d3 ester typically involves the deuteration of ecgonine methyl ester. This process can be achieved through the use of deuterated reagents and solvents. One common method involves the reaction of ecgonine with deuterated methanol in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-purity deuterated reagents and advanced purification techniques is essential to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Ecgonine methyl-d3 ester undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted ecgonine derivatives

Scientific Research Applications

Ecgonine methyl-d3 ester has several scientific research applications:

Mechanism of Action

Ecgonine methyl-d3 ester exerts its effects primarily through its role as a metabolite of cocaine. It is involved in the inhibition of sodium channels, although this effect is observed only at very high dosages . The compound’s molecular targets include various enzymes and receptors involved in the metabolism and action of cocaine .

Comparison with Similar Compounds

Analytical and Toxicological Data

Table 1: Comparative Properties of Ecgonine Derivatives

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying Ecgonine methyl-d3 ester in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, leveraging deuterated standards to improve specificity. Deuterated analogs like this compound are used as internal standards to correct for matrix effects and ion suppression. Calibration curves should be validated using spiked biological samples (e.g., plasma, urine) with precision and accuracy within ±15% . Analytical standards must meet ≥98% isotopic purity, as exemplified by product specifications in deuterated ester catalogs .

Q. How should researchers ensure isotopic purity during the synthesis of this compound?

- Methodology : Isotopic purity (≥98% deuterium incorporation) is verified via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Synthetic routes often involve deuterated methyl iodide (CD3I) for esterification under anhydrous conditions to minimize isotopic exchange. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. What are the key steps in validating a deuterated internal standard for quantitative toxicology studies?

- Methodology :

Cross-validation : Compare retention times and fragmentation patterns of the deuterated standard against unlabelled Ecgonine methyl ester to confirm no co-elution.

Stability testing : Assess degradation under storage conditions (-20°C) and repeated freeze-thaw cycles.

Matrix effects : Evaluate recovery rates (85–115%) in spiked biological samples .

Advanced Research Questions

Q. How can researchers address discrepancies in stability data for this compound across experimental conditions?

- Methodology : Stability variations may arise from solvent polarity, pH, or trace moisture. For example, deuterated esters hydrolyze faster in aqueous acidic/basic conditions. Mitigation strategies include:

- Using inert atmospheres (N2/Ar) during handling.

- Conducting accelerated stability studies (40°C/75% RH) to model degradation kinetics.

- Referencing material safety data sheets (SDS) for incompatible reagents (e.g., strong oxidizers) .

Q. What methodological considerations are critical when designing pharmacokinetic studies with deuterated Ecgonine methyl ester?

- Methodology :

- Deuterium isotope effects : Monitor metabolic pathways for altered kinetics (e.g., CYP450-mediated demethylation).

- Tracer dose optimization : Use subtherapeutic doses to avoid saturation of metabolic enzymes.

- Ethical compliance : Adhere to protocols for handling controlled substance analogs (e.g., DEA Schedule II restrictions) and obtain ethics committee approval for human/animal studies .

Q. How can isotopic exchange be mitigated during long-term storage of this compound?

- Methodology :

- Storage conditions : Use amber vials under inert gas (argon) at -20°C to minimize light/oxygen exposure.

- Container material : Avoid glass surfaces that may catalyze hydrolysis; polytetrafluoroethylene (PTFE)-lined caps are preferred.

- Periodic QC checks : Reanalyze isotopic purity every 6 months via HRMS .

Q. What strategies resolve contradictions in metabolic pathway data for deuterated vs. non-deuterated Ecgonine methyl ester?

- Methodology :

- Comparative metabolomics : Use dual-labeling (e.g., ¹³C and d3) to track methyl group transfer independently.

- Enzyme kinetics assays : Measure Vmax and Km for deuterated substrates using recombinant enzymes (e.g., carboxylesterases).

- Computational modeling : Apply density functional theory (DFT) to predict isotope effects on reaction intermediates .

Ethical and Regulatory Considerations

Q. What ethical protocols govern the use of this compound in human toxicology research?

- Methodology :

- Informed consent : Disclose risks of trace metabolite exposure in study protocols.

- Data anonymization : Pseudonymize participant data, with encryption for electronic records.

- Regulatory compliance : Submit to institutional review boards (IRBs) and adhere to DEA licensing requirements for Schedule II analogs .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.